7-Amino-1,3,5-triazaadamantane

Overview

Description

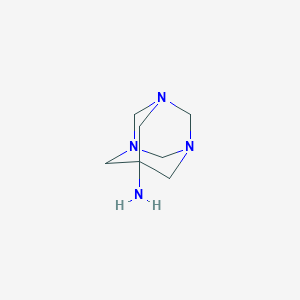

7-Amino-1,3,5-triazaadamantane is a nitrogen-containing analog of adamantane . It is part of the azaadamantanes family, which are compounds that contain one or more nitrogen atoms instead of carbon atoms . This substitution leads to several specific chemical and physical properties .

Synthesis Analysis

The synthesis of 7-Amino-1,3,5-triazaadamantane can be achieved by the reduction of 7-nitro-1,3,5-triazaadamantane with hydrazine hydrate in the presence of Raney nickel .Molecular Structure Analysis

The molecular formula of 7-Amino-1,3,5-triazaadamantane is C7H14N4 . Its average mass is 154.213 Da and its monoisotopic mass is 154.121841 Da .Chemical Reactions Analysis

Azaadamantanes, including 7-Amino-1,3,5-triazaadamantane, have been the subject of numerous studies due to their reactivity and biological activity . For example, nitration and nitrosation reactions of 7-nitro-1,3,5-triazaadamantane and some derivatives have been described .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Amino-1,3,5-triazaadamantane include a higher solubility in water compared to adamantanes due to the partial substitution of the nitrogen atoms for carbon . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 287.1±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications

Synthesis and Derivative Formation

- 7-Amino-1,3,5-triazaadamantane, derived from the reduction of 7-nitro-1,3,5-triazaadamantane, serves as a precursor for various substituted derivatives, such as 7-chloro-, 7-bromo-, and 7-thiocyanato-1,3,5-triazaadamantanes, which are synthesized through substitutive deamination processes (Kuznetsov, Kosmakov, & Unkovskii, 1985).

Chemical Synthesis Methodologies

- Innovative synthesis methods for 7-amino-substituted compounds, like 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines, have been developed, showcasing the compound's utility in the creation of complex molecular structures (Dolzhenko et al., 2008).

Bioisosteric Drug Design

- In the field of bioisosteric drug design, 7-amino-1,3,5-triazaadamantane derivatives have been used to create competitive histamine H2-receptor antagonists, demonstrating its potential in medicinal chemistry (Lipinski, 1983).

Crystal Structure Analysis

- Studies have examined the crystal structure of 7-amino-1,3,5-triazaadamantane derivatives, contributing to an understanding of molecular interactions and stability in the solid state (Dolzhenko et al., 2008).

Microwave-Assisted Synthesis

- A catalyst-free, microwave-assisted method for synthesizing 2-amino-substituted 7-amino-1,2,4-triazolo[1,5-a][1,3,5]triazines has been developed, highlighting the compound's role in efficient and environmentally friendly chemical syntheses (Kalinina, Kalinin, & Dolzhenko, 2013).

Receptor Binding Studies

- 7-Amino-1,3,5-triazaadamantane derivatives have been investigated for their binding affinity to various receptors like benzodiazepine and adenosine receptors, showing its relevance in pharmacological research (Biagi et al., 1998).

Radiopharmaceutical Applications

- Tritium-labeled forms of 7-amino-1,3,5-triazaadamantane derivatives have been synthesized for use as radioligands in receptor characterization, providing tools for detailed biochemical studies (Baraldi et al., 1996).

Complex Formation with Metals

- Iron(II) complexes involving 7-methyl-1,3,5-triazaadamantane have been prepared, contributing to the exploration of metal-organic frameworks and coordination chemistry (Diener et al., 2012).

Peptidomimetic Research

- The compound's derivatives have been utilized in the synthesis of peptidomimetics, aiding in the development of novel therapeutic agents and the understanding of peptide structure and function (Ferrini et al., 2015).

Future Directions

properties

IUPAC Name |

1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c8-7-1-9-4-10(2-7)6-11(3-7)5-9/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMJWQSOWLXJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN3CN1CN(C2)C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-1,3,5-triazaadamantane | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)